molecular formula C10H9NOS B162873 4-(4-Methoxyphenyl)-1,3-thiazole CAS No. 1826-21-7

4-(4-Methoxyphenyl)-1,3-thiazole

Cat. No.: B162873
CAS No.: 1826-21-7
M. Wt: 191.25 g/mol
InChI Key: VOWXAMZJYPLGFZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a methoxyphenyl group attached to the thiazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thioamide under acidic conditions, leading to the formation of the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained around 100°C to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microbial cells, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-1,3-thiazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 5-(4-Methoxyphenyl)-1H-indole, 5-(4-Methoxyphenyl)-1H-imidazole.

    Comparison: While these compounds share the methoxyphenyl group, their core structures differ, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXAMZJYPLGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398668
Record name 4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-21-7
Record name 4-(4-Methoxyphenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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